molecular formula C28H56 B1626127 13-Methyleneheptacosane CAS No. 194243-01-1

13-Methyleneheptacosane

Cat. No.: B1626127
CAS No.: 194243-01-1
M. Wt: 392.7 g/mol
InChI Key: XXRXHWZXQBFYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-Methyleneheptacosane is an organic compound with the molecular formula C28H56 It is a long-chain hydrocarbon, specifically an alkene, characterized by the presence of a methylene group at the 13th carbon position of the heptacosane chain

Scientific Research Applications

13-Methyleneheptacosane has several applications in scientific research, including:

    Chemistry: Used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.

    Biology: Investigated for its role in biological systems, particularly in the study of lipid metabolism and membrane structure.

    Medicine: Explored for its potential therapeutic properties, including its ability to modulate biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

According to the Material Safety Data Sheet (MSDS) for 13-Methyleneheptacosane, it can cause severe skin burns and eye damage . It is recommended to avoid eye and skin contact, as well as inhalation . In case of ingestion, it is advised not to induce vomiting and to seek medical attention immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-Methyleneheptacosane typically involves the use of long-chain alkenes and alkanes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene. In this case, a suitable long-chain aldehyde can be used to produce this compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes that facilitate the addition of a methylene group to a heptacosane backbone. These processes often require specific catalysts and reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

13-Methyleneheptacosane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of heptacosane.

    Substitution: The methylene group can participate in substitution reactions, where other functional groups replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under specific conditions.

Major Products Formed

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Heptacosane.

    Substitution: Halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of 13-Methyleneheptacosane involves its interaction with molecular targets and pathways within biological systems. It can modulate the activity of enzymes involved in lipid metabolism and influence the structure and function of cellular membranes. The presence of the methylene group allows it to participate in various chemical reactions, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Heptacosane: A saturated hydrocarbon with a similar chain length but lacking the methylene group.

    13-Methylheptacosane: A structural isomer with a methyl group at the 13th carbon position instead of a methylene group.

Uniqueness

13-Methyleneheptacosane is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and potential biological activity compared to its saturated and methylated counterparts. This structural feature makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

13-methylideneheptacosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56/c1-4-6-8-10-12-14-16-17-19-21-23-25-27-28(3)26-24-22-20-18-15-13-11-9-7-5-2/h3-27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRXHWZXQBFYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=C)CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452372
Record name 13-METHYLENEHEPTACOSANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194243-01-1
Record name 13-Methyleneheptacosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194243-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-METHYLENEHEPTACOSANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-Methyleneheptacosane
Reactant of Route 2
Reactant of Route 2
13-Methyleneheptacosane
Reactant of Route 3
Reactant of Route 3
13-Methyleneheptacosane
Reactant of Route 4
13-Methyleneheptacosane
Reactant of Route 5
13-Methyleneheptacosane
Reactant of Route 6
13-Methyleneheptacosane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.